molecular formula C11H22N2O3S B080386 Met-Leu CAS No. 14486-16-9

Met-Leu

Cat. No. B080386
CAS RN: 14486-16-9
M. Wt: 262.37 g/mol
InChI Key: PBOUVYGPDSARIS-IUCAKERBSA-N
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Description

Synthesis Analysis

The enzymatic synthesis of Met-Leu involves using proteases like alpha-chymotrypsin, papain, thermolysin, and bromelain in low-water content systems, leveraging organic solvents such as acetonitrile and ethyl acetate. This method facilitates the preparation of Met-Leu derivatives through strategies like 4+1 fragment condensation for carboxy-terminal amide derivatives and 2+3 condensation for carboxy-terminal ethyl ester derivatives, achieving overall yields of 40-54% of the pure product (Clapés, Torres, & Adlercreutz, 1995).

Molecular Structure Analysis

The molecular structure of Met-Leu is influenced by its amino acid composition and sequence. Crystal structures of the editing domain of Escherichia coli leucyl-tRNA synthetase with Met reveal the precise recognition and binding of noncognate amino acids through a lock-and-key mechanism, suggesting a rigid substrate-binding pocket optimal for Met but not for Leu due to steric hindrance (Liu et al., 2006).

Chemical Reactions and Properties

The chemical properties of Met-Leu are characterized by its reactivity and interaction with various enzymes and substrates. For example, the synthesis of Met-Leu enkephalins via enzymatic methods demonstrates the peptide's capability to undergo specific bond formations, highlighting its reactivity and potential for generating bioactive compounds with high optical purity (Kullmann, 1979).

Physical Properties Analysis

Investigations into the solvation structures of amino acids like Leu in various solvents through molecular dynamics simulations and spectroscopy techniques provide insights into the physical properties of Met-Leu. These studies elucidate how solvent environment influences the peptide's structure and interactions, contributing to a deeper understanding of its physical behavior in biological systems (Takamuku et al., 2015).

Chemical Properties Analysis

The chemical properties of Met-Leu, such as its enzymatic synthesis and interaction with other molecules, are crucial for its biological function. For example, the enzymatic synthesis of Leu- and Met-enkephalin using proteases like papain and α-chymotrypsin highlights the peptide's role in neurotransmission and pain modulation, demonstrating its significant chemical and biological properties (W. Kullmann, 1979).

Scientific Research Applications

1. Metabolic and Endocrine Applications

  • Leucine and Metformin Interaction

    Research by (Fu et al., 2015) demonstrated that the combination of leucine and metformin significantly improved insulin sensitivity and glycemic control in obese mice. This suggests a potential application in managing diabetes and metabolic disorders.

  • AMPK/Sirt1 Pathway Activation

    A study by (Banerjee et al., 2016) showed that a leucine-metformin combination activated the AMPK/Sirt1 pathway, enhancing insulin sensitivity in muscle and liver cells. This could be crucial in developing therapies for metabolic diseases.

2. Neuropharmacological Research

  • Enkephalins in Brain Regions: The work of (Yang et al., 1977) studied the distribution of leucine and methionine enkephalins in rat brains, providing valuable insights into opioid peptide distribution and potential implications for pain management and neurological disorders.

3. Plant Biology and Biochemistry

  • Role in Plant Metabolism: (Knill et al., 2009) investigated the role of leucine in Arabidopsis thaliana, finding it involved in both leucine biosynthesis and methionine chain elongation for glucosinolate formation. This highlights its significance in plant biochemistry and potential agricultural applications.

4. Bioelectronic Materials

  • Electronic Properties of Amino Acids: A recent study by (Du et al., 2023) explored the electronic structures of aliphatic amino acids like L-Met and L-Leu. This research can pave the way for developing bioactive electronic materials in health technology.

Future Directions

Research on Met-Leu and related compounds is ongoing, and future directions could include further investigation into their biochemical mechanisms of action and potential therapeutic applications. For example, one study found that a combination of Metformin and leucine prevented cellular senescence and proteostasis disruption, suggesting potential future applications in the treatment of age-related diseases .

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3S/c1-7(2)6-9(11(15)16)13-10(14)8(12)4-5-17-3/h7-9H,4-6,12H2,1-3H3,(H,13,14)(H,15,16)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOUVYGPDSARIS-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methionylleucine

CAS RN

14486-16-9
Record name L-Methionyl-L-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14486-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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